molecular formula C17H24Br2N2 B13769140 Isoquinolinium, 2-(3-(1-methylpyrrolidinio)propyl)-, dibromide CAS No. 64047-57-0

Isoquinolinium, 2-(3-(1-methylpyrrolidinio)propyl)-, dibromide

Cat. No.: B13769140
CAS No.: 64047-57-0
M. Wt: 416.2 g/mol
InChI Key: OUFWPBPWBBMQCV-UHFFFAOYSA-L
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Description

Isoquinolinium, 2-(3-(1-methylpyrrolidinio)propyl)-, dibromide is a chemical compound with the molecular formula C17H24Br2N2. It is a quaternary ammonium salt that features an isoquinolinium core with a 3-(1-methylpyrrolidinio)propyl substituent. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinolinium, 2-(3-(1-methylpyrrolidinio)propyl)-, dibromide typically involves the quaternization of isoquinoline with 3-(1-methylpyrrolidinio)propyl bromide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent like diethyl ether. The precipitate is filtered, washed, and dried to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors may be employed to ensure consistent product quality and to minimize reaction times.

Chemical Reactions Analysis

Types of Reactions

Isoquinolinium, 2-(3-(1-methylpyrrolidinio)propyl)-, dibromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the bromide ions are replaced by other nucleophiles like chloride or iodide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone.

Major Products Formed

    Oxidation: Isoquinolinium derivatives with oxidized functional groups.

    Reduction: Reduced isoquinolinium derivatives.

    Substitution: Isoquinolinium salts with different halide ions.

Scientific Research Applications

Isoquinolinium, 2-(3-(1-methylpyrrolidinio)propyl)-, dibromide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: Employed in studies involving ion channels and neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of Isoquinolinium, 2-(3-(1-methylpyrrolidinio)propyl)-, dibromide involves its interaction with molecular targets such as ion channels and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • Isoquinolinium, 2-(3-(1-methylpyrrolidinio)propyl)-, chloride
  • Isoquinolinium, 2-(3-(1-methylpyrrolidinio)propyl)-, iodide
  • Isoquinolinium, 2-(3-(1-methylpyrrolidinio)propyl)-, sulfate

Uniqueness

Isoquinolinium, 2-(3-(1-methylpyrrolidinio)propyl)-, dibromide is unique due to its specific bromide counterions, which can influence its solubility, reactivity, and interaction with biological targets. The presence of bromide ions can also affect the compound’s pharmacokinetic properties and its overall efficacy in various applications.

Properties

CAS No.

64047-57-0

Molecular Formula

C17H24Br2N2

Molecular Weight

416.2 g/mol

IUPAC Name

2-[3-(1-methylpyrrolidin-1-ium-1-yl)propyl]isoquinolin-2-ium;dibromide

InChI

InChI=1S/C17H24N2.2BrH/c1-19(12-4-5-13-19)14-6-10-18-11-9-16-7-2-3-8-17(16)15-18;;/h2-3,7-9,11,15H,4-6,10,12-14H2,1H3;2*1H/q+2;;/p-2

InChI Key

OUFWPBPWBBMQCV-UHFFFAOYSA-L

Canonical SMILES

C[N+]1(CCCC1)CCC[N+]2=CC3=CC=CC=C3C=C2.[Br-].[Br-]

Origin of Product

United States

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